molecular formula C16H13FO2 B2623378 8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one CAS No. 141106-46-9

8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one

Cat. No.: B2623378
CAS No.: 141106-46-9
M. Wt: 256.276
InChI Key: UGPWJEPOFQBMIS-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one is an organic compound that belongs to the class of benzoxepines. Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring. The presence of the 4-fluorophenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

8-(4-fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c17-13-6-3-11(4-7-13)12-5-8-14-15(18)2-1-9-19-16(14)10-12/h3-8,10H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPWJEPOFQBMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)C3=CC=C(C=C3)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular cyclization of a precursor containing both the benzene and oxepine moieties. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities. The use of advanced techniques like microwave-assisted synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, resulting in therapeutic or biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one include other benzoxepines and fluorophenyl derivatives. Examples include:

Uniqueness

What sets this compound apart is its unique combination of the benzoxepine structure with the 4-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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